5-(Piperidin-1-yl)quinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSWPFBXXIKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152988-09-4 | |
| Record name | 5-(piperidin-1-yl)quinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Heterocyclic Chemistry: Quinoline and Piperidine Scaffolds
At its core, 5-(Piperidin-1-yl)quinolin-8-amine is a hybrid structure built upon two prominent heterocyclic scaffolds: quinoline (B57606) and piperidine (B6355638). Quinoline, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govrsc.org Its derivatives are known for a wide array of pharmacological activities. nih.govrsc.org The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is also a ubiquitous feature in pharmaceuticals and natural alkaloids, often contributing to improved pharmacological properties such as solubility and bioavailability. encyclopedia.pubmdpi.comresearchgate.net The fusion of these two scaffolds in this compound creates a unique three-dimensional structure with the potential for novel biological interactions.
Significance of Quinoline and Piperidine Derivatives in Chemical Biology and Materials Science Research
Derivatives of both quinoline (B57606) and piperidine (B6355638) have independently demonstrated significant utility across various scientific domains. In chemical biology, quinoline-based compounds have been extensively investigated as antimalarial, anticancer, antibacterial, and antifungal agents. nih.govnih.gov Notably, the 8-aminoquinoline (B160924) class of compounds has been pivotal in the development of antimalarial drugs. nih.govmdpi.com The substitution at the 8-amino position is crucial for the biological activity of these compounds. nih.gov
Piperidine moieties are incorporated into a vast range of therapeutic agents, influencing their potency and pharmacokinetic profiles. encyclopedia.pubmdpi.com The combination of quinoline and piperidine has led to the development of potent antiplasmodial agents. nih.govnih.gov Beyond medicine, the unique electronic and photophysical properties of quinoline derivatives have made them attractive for applications in materials science, such as in the development of sensors and organic light-emitting diodes (OLEDs).
Rationale for Dedicated Academic Investigation of 5 Piperidin 1 Yl Quinolin 8 Amine
The specific substitution pattern of 5-(Piperidin-1-yl)quinolin-8-amine provides a strong rationale for its dedicated study. The presence of the amino group at the 8-position is a key feature of many biologically active quinolines, including the antimalarial drug primaquine. nih.gov The introduction of a piperidine (B6355638) ring at the 5-position is a strategic modification. Research on 5-substituted 8-hydroxyquinolines has shown that the nature of the substituent at this position can significantly influence biological activity, with factors like size, lipophilicity, and electron-withdrawing capacity playing a crucial role. nih.gov
Therefore, the investigation of this compound is driven by the hypothesis that the combination of the 8-aminoquinoline (B160924) core with a 5-piperidyl substituent could lead to novel compounds with enhanced or unique biological activities. The piperidine moiety may modulate the compound's solubility, cell permeability, and interaction with biological targets.
Overview of Multidisciplinary Research Approaches Applied to 5 Piperidin 1 Yl Quinolin 8 Amine
While dedicated, in-depth research focused solely on 5-(Piperidin-1-yl)quinolin-8-amine is still emerging, the study of this and related compounds employs a range of multidisciplinary approaches.
Synthetic Chemistry: The synthesis of such compounds typically involves multi-step reaction sequences. acs.orgrsc.org Common strategies include the Povarov reaction for the construction of the quinoline (B57606) core and subsequent functionalization. rsc.org The introduction of the piperidine (B6355638) moiety can be achieved through nucleophilic aromatic substitution reactions.
Biological Evaluation: A primary focus of research on related quinoline-piperidine hybrids is the evaluation of their biological activity. This includes in vitro screening against various pathogens, such as the malaria parasite Plasmodium falciparum, and cancer cell lines. nih.govnih.gov Structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure affect biological potency. nih.gov
Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activity and to understand the interactions of these molecules with their biological targets.
Scope and Objectives of Scholarly Inquiry on 5 Piperidin 1 Yl Quinolin 8 Amine
Retrosynthetic Analysis and Key Disconnections for the this compound Framework
A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most logical disconnections involve the C-N bonds of the piperidine (B6355638) and amine substituents.
Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C5-N bond): The bond between the C-5 position of the quinoline (B57606) and the piperidine nitrogen can be disconnected. This leads to a 5-haloquinoline (or other activated precursor) and piperidine. This disconnection points towards a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction in the forward synthesis.
Disconnection 2 (C8-N bond): The bond at the C-8 position can be disconnected to yield an 8-haloquinoline and ammonia (B1221849) or a protected amine equivalent. However, direct amination at this position can be challenging. A more common strategy involves the reduction of a nitro group, suggesting a 5-(piperidin-1-yl)-8-nitroquinoline intermediate.
Disconnection of the Quinoline Core: Further disconnection of the quinoline ring itself can be envisioned through established quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis. The choice of the specific quinoline synthesis will depend on the desired substitution pattern of the aniline (B41778) and carbonyl precursors.
Based on this analysis, a convergent synthetic strategy is often preferred. This involves the synthesis of a suitably functionalized quinoline core, followed by the sequential or concurrent introduction of the piperidine and amine functionalities.
Approaches to the Quinoline Core Synthesis Relevant to C-5 and C-8 Functionalization
The construction of the quinoline core with the necessary handles for C-5 and C-8 functionalization is a critical step. Several classical and modern methods can be adapted for this purpose.
Classical and Modern Quinoline Annulation Reactions
The choice of quinoline synthesis is dictated by the availability of starting materials and the desired regioselectivity of substituent placement.
| Quinoline Synthesis | Description | Applicability to 5,8-Disubstitution |
| Skraup Synthesis | The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). It is a one-pot reaction but can be harsh. | Using a 2,5-disubstituted aniline could potentially lead to the desired substitution pattern, although regioselectivity can be an issue. |
| Doebner-von Miller Reaction | A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. It generally offers better control and milder conditions. | Similar to the Skraup synthesis, the substitution pattern of the aniline is key. |
| Friedländer Annulation | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. It offers excellent regiocontrol. | A 2-amino-4-substituted benzaldehyde (B42025) or ketone would be required, which might necessitate a multi-step synthesis of the precursor. |
| Gould-Jacobs Reaction | An aniline reacts with an ethoxymethylenemalonate ester, followed by cyclization and decarboxylation. | This method is versatile for introducing a hydroxyl group at C-4, which can then be converted to other functionalities. |
For the synthesis of this compound, a strategy starting from a pre-functionalized aniline, such as 2-nitro-5-haloaniline, within a Skraup or Doebner-von Miller type reaction could be envisaged. Alternatively, a Friedländer synthesis using a suitably substituted 2-aminobenzaldehyde (B1207257) would provide a more controlled approach.
Strategies for Introduction of the C-8 Amine Moiety
The introduction of the amine group at the C-8 position is most commonly and efficiently achieved through the reduction of a nitro group. wikipedia.org
Table 1: Common Methods for the Reduction of a Nitro Group to an Amine
| Reagent | Conditions | Advantages | Disadvantages |
| SnCl2·2H2O / HCl | Ethanol, reflux | High yield, reliable | Requires acidic conditions, workup can be tedious |
| Fe / HCl or NH4Cl | Water/Ethanol, heat | Inexpensive, effective | Heterogeneous reaction, can be slow |
| H2 / Pd/C | Methanol or Ethanol, pressure | Clean reaction, high yield | Requires specialized equipment, may reduce other functional groups |
| Sodium dithionite (B78146) (Na2S2O4) | Water/Methanol, heat | Mild conditions | Can sometimes lead to over-reduction or side products |
The choice of reducing agent will depend on the other functional groups present in the molecule. For instance, if a halogen is present for a subsequent cross-coupling reaction, milder conditions might be necessary to avoid its reduction. The original synthesis of 8-aminoquinoline often involved the nitration of quinoline followed by reduction. wikipedia.org
Introduction of the Piperidine Moiety at the Quinoline C-5 Position
The installation of the piperidine ring at the C-5 position can be accomplished through several modern synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic aromatic substitution is a powerful tool for forming carbon-heteroatom bonds. In this context, a quinoline ring activated by an electron-withdrawing group (such as a nitro group at C-8) and possessing a good leaving group (e.g., a halogen) at C-5 can react directly with piperidine. lookchem.com
The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the leaving group (F > Cl > Br > I) and the degree of activation of the aromatic ring. The presence of the nitro group at C-8 is crucial for activating the C-5 position towards nucleophilic attack.
Scheme 1: Proposed SNAr Reaction for the Synthesis of 5-(Piperidin-1-yl)-8-nitroquinoline

This reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures. The subsequent reduction of the nitro group would then yield the target compound.
Coupling Reactions Involving Piperidine Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile alternative for the formation of the C-N bond. This approach would involve the reaction of a 5-haloquinoline derivative with piperidine in the presence of a palladium catalyst and a suitable ligand.
Table 2: Key Components of a Buchwald-Hartwig Amination for Piperidine Introduction
| Component | Examples | Role |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | The source of the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |
This method is often milder than SNAr and can tolerate a wider range of functional groups. For the synthesis of this compound, a plausible route would involve the Buchwald-Hartwig amination of a 5-halo-8-nitroquinoline with piperidine, followed by reduction of the nitro group.
Sequential and Convergent Synthetic Routes
The construction of this compound is typically approached through a sequential synthetic strategy. This methodology involves the step-by-step functionalization of a pre-existing quinoline scaffold. A common and logical pathway starts with a quinoline ring that is halogenated at the 5-position and carries a precursor to the amine group at the 8-position, such as a nitro group.
A plausible sequential route would be:
Halogenation and Nitration: Synthesis of a key intermediate, such as 5-bromo-8-nitroquinoline (B175898).
C-N Bond Formation: Introduction of the piperidine moiety at the C-5 position. This is frequently achieved via a nucleophilic aromatic substitution or, more efficiently, a transition metal-catalyzed cross-coupling reaction with piperidine. The bromo-substituent serves as an excellent leaving group for these transformations.
Reduction: The final step involves the reduction of the nitro group at the C-8 position to the desired primary amine. This transformation is typically accomplished using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
Alternatively, a protected 8-aminoquinoline, such as 8-(benzyloxy)-5-bromoquinoline, can be used as the starting material. mdpi.com In this case, the piperidine ring is introduced via coupling, followed by a deprotection step to reveal the 8-hydroxy group, which would then need to be converted to the amine. However, the route involving an 8-nitro precursor is often more direct for achieving the 8-amino functionality.
Convergent syntheses, where the substituted piperidine and the quinoline core are elaborated separately before a final coupling step, are less common for this specific structure but remain a viable strategy in heterocyclic chemistry.
Catalytic Systems and Reagents Employed in Target Synthesis
The successful synthesis of this compound heavily relies on advanced catalytic systems that facilitate the crucial C-N bond-forming step. Both transition metal catalysis and organocatalysis play potential roles in the functionalization of the heterocyclic scaffolds.
The formation of the C5-N bond between the quinoline ring and the piperidine nitrogen is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, allowing for the coupling of amines with aryl halides under relatively mild conditions. mdpi.comwikipedia.org
The reaction involves a palladium precatalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of ligand is critical and is often a bulky, electron-rich phosphine that promotes both the oxidative addition of the palladium to the aryl halide and the subsequent reductive elimination to form the desired C-N bond. mdpi.comyoutube.com
Table 1: Typical Catalytic Systems for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction | Reference |
| Palladium Precatalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of the active Pd(0) catalyst. | mdpi.comnih.gov |
| Phosphine Ligand | XPhos, SPhos, BINAP, DPEPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | mdpi.comwikipedia.org |
| Base | Sodium tert-butoxide (NaO-t-Bu), Caesium carbonate (Cs₂CO₃) | Deprotonates the amine to form the active nucleophile. | mdpi.comnih.gov |
| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction. | mdpi.comnih.gov |
For the synthesis of the target compound, a typical procedure would involve reacting 5-bromo-8-nitroquinoline with piperidine in the presence of a palladium catalyst like Pd(OAc)₂, a ligand such as XPhos, and a base like NaO-t-Bu in an inert solvent like toluene, followed by heating. mdpi.com
While transition metal catalysis dominates the direct C-N coupling at the C-5 position, organocatalysis offers powerful strategies for the synthesis and functionalization of the constituent heterocyclic rings. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a key pillar of green chemistry.
For instance, the synthesis of chiral substituted piperidines can be achieved through various organocatalytic methods, including intramolecular Mannich reactions or Michael additions. mdpi.comresearchgate.net These enantiomerically enriched piperidine derivatives could then be used in subsequent transition metal-catalyzed coupling reactions. A biocatalytic approach using an immobilized lipase (B570770) has also been reported for the multicomponent synthesis of piperidine derivatives, highlighting a green and efficient method. rsc.org
Furthermore, classic reactions like the Mannich reaction can be used to functionalize the quinoline core itself. nih.gov Although not a direct route to the 5-piperidyl product, these methods demonstrate the potential of organocatalysis to modify the quinoline scaffold under mild conditions.
Advanced Synthetic Techniques Applied to this compound
To improve reaction efficiency, reduce environmental impact, and accelerate synthesis, advanced energy input technologies such as microwave and ultrasound irradiation are increasingly applied.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. nih.govmdpi.com
In the context of the Buchwald-Hartwig amination, microwave heating has been shown to be highly effective. nih.govnih.gov The synthesis of this compound via a palladium-catalyzed coupling could be significantly optimized using this technique. The rapid, localized heating generated by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to a substantial rate enhancement. Reports on related syntheses of (piperidin-1-yl)quinoline derivatives show that reactions can be completed in as little as 3-5 minutes in excellent yields under microwave irradiation, compared to several hours required for conventional refluxing. nih.gov
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.govrsc.org
This technique has been successfully applied to the synthesis of various quinoline derivatives and in C-N cross-coupling reactions. mdpi.comnih.govdoaj.org The use of ultrasound irradiation offers several advantages, including a dramatic decrease in reaction times, higher yields, and milder reaction conditions, which aligns with the principles of green chemistry. rsc.orgdoaj.org For example, ultrasound has been shown to significantly accelerate palladium-catalyzed reactions like the Suzuki and Sonogashira couplings, often obviating the need for phosphine ligands. organic-chemistry.orghielscher.com An ultrasound-assisted Ullmann-Goldberg type coupling-cyclization to prepare quinazolinones proceeded smoothly, with a significant drop in yield observed when the reaction was conducted under silent (non-sonicated) conditions. nih.gov Given these precedents, an ultrasound-assisted Buchwald-Hartwig amination between a 5-halo-8-nitroquinoline and piperidine would be expected to proceed rapidly and efficiently.
An in-depth analysis of the synthetic strategies for this compound reveals key considerations in achieving specific chemical structures and adhering to environmentally conscious principles. The elaboration of this specific quinoline derivative necessitates a careful approach to ensure correct substituent placement and the use of sustainable synthetic methods.
Mechanistic Biological Studies of 5 Piperidin 1 Yl Quinolin 8 Amine in Vitro and Cell Free Systems
Enzyme Modulation and Kinetic Characterization (In Vitro)
The ability of a compound to modulate the activity of enzymes is a key area of pharmacological research. For 5-(Piperidin-1-yl)quinolin-8-amine and its analogs, a significant focus has been on enzymes implicated in neurodegenerative diseases.
Derivatives of piperidinyl-quinoline have been identified as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are critical for the breakdown of the neurotransmitter acetylcholine; their inhibition is a primary strategy in the management of Alzheimer's disease. nih.gov
Research on a library of piperidinyl-quinoline acylhydrazone derivatives demonstrated that these compounds can act as potent and, in some cases, selective inhibitors of both AChE and BuChE. nih.gov For instance, certain derivatives showed significantly higher inhibitory strength against AChE compared to the standard drug neostigmine (B1678181). nih.gov Another study on quinoline (B57606) thiosemicarbazones incorporating a piperidine (B6355638) moiety also revealed dual inhibitors of AChE and BChE. nih.gov Molecular docking studies, which simulate the binding of a molecule to a receptor, support these in vitro findings, showing that these compounds can fit within the active sites of the cholinesterase enzymes. nih.gov The interactions often involve hydrogen bonds and pi-pi stacking with key amino acid residues in the enzyme's active site. nih.gov
Specific kinetic data for various piperidinyl-quinoline derivatives are presented below:
| Compound Derivative | Target Enzyme | IC50 Value (µM) | Comparison to Standard |
| Piperidinyl-quinoline acylhydrazone (8c) | Acetylcholinesterase (AChE) | 5.3 ± 0.51 | 3-fold stronger than neostigmine (16.3 ± 1.12 µM) |
| Piperidinyl-quinoline acylhydrazone (8g) | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 | 5.5-fold stronger than donepezil (B133215) (7.23 ± 0.12 µM) |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide (6f) | Acetylcholinesterase (AChE) | 9.68 ± 0.21 | - |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide (6f) | Butyrylcholinesterase (BuChE) | 11.59 ± 1.2 | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While research has highlighted cholinesterase inhibition, investigations into the effects of this compound on other enzyme classes, such as oxidoreductases and kinases, are not extensively documented in publicly available literature. The quinoline core is known to interact with a variety of enzymes, including quinoline 2-oxidoreductases involved in bacterial degradation pathways, but specific inhibitory or modulatory activity of the title compound against such enzymes has not been a primary focus of reported studies. nih.gov
Receptor Binding and Activation Mechanisms (In Vitro)
The interaction of small molecules with cellular receptors is a fundamental process that can trigger or block a signaling cascade.
There is currently a lack of specific data in the scientific literature detailing the binding affinity of this compound for the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). While quinoline derivatives have been investigated for a wide range of biological activities, specific binding assays for this particular compound at PDGFRβ have not been reported.
Similarly, the characterization of this compound as an agonist, antagonist, or allosteric modulator at specific receptors is not well-established. Although related compounds, such as certain indole (B1671886) derivatives with a piperidinyl group, have been explored as agonists for serotonin (B10506) receptors (e.g., 5-HT1D), a detailed functional profile for this compound is not available. ebi.ac.uk
Antimicrobial Mechanistic Investigations (In Vitro)
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. nih.govnih.gov Studies on various quinoline derivatives provide insight into the potential antimicrobial mechanisms of action for compounds like this compound.
The antimicrobial activity of quinoline derivatives has been demonstrated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria. nih.govnih.govresearchgate.netmdpi.com One of the proposed mechanisms for the antibacterial action of certain aminoquinolines is the disruption of the bacterial cell membrane. nih.gov This leads to increased permeability and loss of cellular integrity, ultimately resulting in cell death. nih.gov
Other potential mechanisms for quinoline-based compounds include the inhibition of bacterial DNA topoisomerases, which are essential for DNA replication, and the inhibition of mycobacterial ATP synthase, as seen with the diarylquinoline drug bedaquiline. nih.gov Furthermore, some quinoline hybrids have been suggested to exert their effects by binding to DNA or interfering with metabolic pathways. nih.gov For instance, some studies suggest that targeting amino acid biosynthesis, which is crucial for peptidoglycan synthesis in the cell wall, could be a viable antibacterial strategy. nih.gov
Fibrous materials containing 5-amino-8-hydroxyquinoline have demonstrated good antibacterial and antifungal efficacy, with stronger activity observed against Staphylococcus aureus than Escherichia coli and Candida albicans. mdpi.com The antimicrobial activity of 8-hydroxyquinoline (B1678124) derivatives is thought to be related to their ability to chelate metal ions, which are essential for various microbial enzymatic processes.
| Compound Class | Potential Antimicrobial Mechanism |
| 5-Amino-4-quinolones | Selective disruption of bacterial membranes. nih.gov |
| Quinolines (general) | Inhibition of DNA topoisomerases. nih.gov |
| Diarylquinolines | Inhibition of mycobacterial ATP synthase. nih.gov |
| Quinoline Hybrids | Binding to DNA and hemozoin, affecting prostaglandin (B15479496) production. nih.gov |
| 8-Hydroxyquinoline Derivatives | Chelation of metal ions essential for microbial enzymes. |
Inhibition of Bacterial Growth Pathways
Derivatives of quinoline are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net The 8-hydroxyquinoline (8-HQ) core, structurally related to the 8-aminoquinoline (B160924) framework, is particularly noted for its antibacterial properties. rsc.orgnih.gov The mechanism often involves the chelation of metal ions essential for bacterial enzyme function. While specific mechanistic studies on this compound are not extensively detailed in the available literature, research on analogous compounds provides significant insights. For instance, various 8-hydroxyquinoline derivatives have demonstrated potent antibacterial activity, which is determined using methods like the agar (B569324) disk diffusion assay against a range of bacterial strains. nih.gov The synthesis of novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives has yielded compounds with very good antibacterial activity compared to standard antibiotics. researchgate.net
| Related Compound | Activity | Bacterial Strains | Reference |
| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | "very good antibacterial activity" | Gram-positive and Gram-negative | researchgate.net |
| (8-hydroxyquinolin-5-yl) methyl-4-alkylbenzoate derivatives | Active | E. coli, S. aureus, P. aeruginosa, V. parahaemolyticus | nih.gov |
Antifungal Activity Mechanisms against Phytopathogens
The 8-hydroxyquinoline scaffold is a cornerstone for developing new fungicides. rsc.org Studies on its derivatives reveal potent activity against economically important phytopathogenic fungi. The mechanisms underlying this activity are multifaceted. Morphological observations through optical and scanning electron microscopy have shown that certain 8-hydroxyquinoline derivatives cause significant mycelial abnormalities in fungi such as Sclerotinia sclerotiorum. rsc.org
Furthermore, the antifungal action of 8-hydroxyquinolines is linked to their ability to disrupt the fungal cell structure. nih.gov Some derivatives, like Clioquinol, are known to damage the cell wall. Others containing sulfonic acid groups have been shown to compromise the functional integrity of the cytoplasmic membrane, leading to cell damage. nih.gov This suggests that modifications to the quinoline ring, such as the addition of a piperidine group, can yield compounds with different or enhanced antifungal mechanisms. nih.gov In vitro assays have demonstrated that many 8-hydroxyquinoline derivatives exhibit inhibitory activities superior to the commercial fungicide azoxystrobin. rsc.org
Table 1: In Vitro Antifungal Activity of a Potent 8-Hydroxyquinoline Derivative (Compound 2) Against Phytopathogenic Fungi
| Phytopathogen | EC₅₀ (mM) |
|---|---|
| B. cinerea | 0.0021 |
| S. sclerotiorum | 0.0016 |
| F. graminearum | 0.0124 |
| F. oxysporum | 0.0059 |
| M. oryzae | 0.0120 |
Data sourced from a study on 8-hydroxyquinoline derivatives. rsc.org
Anti-mycobacterial Mechanisms of Action
The 8-hydroxyquinoline series has shown significant bactericidal activity against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies indicate that small substitutions at the C5 position of the quinoline ring can lead to the most potent activity. nih.gov
A key target for some piperidine-containing compounds is the mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of mycobacteria within macrophages. nih.gov The inhibitory mechanism involves a prodrug-like activation, leading to the formation of a bioactive phenyl vinyl ketone (PVK) fragment. This fragment then selectively forms a covalent adduct with a cysteine residue in the active site of the NAT enzyme, leading to its irreversible inhibition. nih.gov While this specific mechanism was elucidated for piperidinol derivatives, it highlights a potential pathway for piperidine-substituted quinolines. nih.gov Studies on s-triazine derivatives incorporating a piperidinyl group also show potent inhibition of M. tuberculosis H37Rv. researchgate.net
Table 2: Anti-mycobacterial Activity of Quinoline and Piperidinol Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Piperidinol Analogs | M. marinum, M. tuberculosis | < 5 µg/mL | Covalent inhibition of arylamine N-acetyltransferase (NAT) | nih.gov |
| 8-Hydroxyquinoline Analogs | M. tuberculosis | < 5 µM (for some analogs) | Bactericidal; specific mechanism under investigation | nih.gov |
| Compound 5n¹ | M. tuberculosis H37Rv | 3.12 µg/mL | Inhibition of mycobacterial growth | researchgate.net |
¹Compound 5n is 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile.
Anti-plasmodium Activity Mechanisms
Quinolines are a cornerstone of antimalarial therapy, and their mechanism of action is relatively well-understood. In the acidic digestive vacuole of the Plasmodium parasite, quinoline-based drugs accumulate through a process known as pH trapping. nih.gov Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme as a byproduct. The parasite normally detoxifies this heme by crystallizing it into non-toxic hemozoin. nih.gov Quinolines are believed to interfere with this biocrystallization process, leading to a buildup of toxic heme and subsequent parasite death. nih.govresearchgate.net
The development of resistance, often through mutations in transporters like PfCRT, has driven the synthesis of new quinoline derivatives. nih.gov Novel quinoline-piperidine scaffolds have been designed to circumvent these resistance mechanisms while retaining the core antiplasmodial activity. nih.govresearchgate.net Hybrids of aminoquinolines with other heterocyclic structures, connected by piperazine (B1678402) or similar linkers, have shown excellent potency against both chloroquine-sensitive (D6, NF54) and chloroquine-resistant (W2, K1) strains of P. falciparum. nih.govnih.gov
Table 3: In Vitro Antiplasmodial Activity of Representative Quinolone-Piperidine and Related Hybrids
| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 7i | D6 (CQ-sensitive) | 0.012 | >812 | nih.gov |
| 7e | W2 (CQ-resistant) | 0.038 | >2563 | nih.gov |
| 12d | K1 (CQ-resistant) | 1.95 | >100 | nih.gov |
Interaction with Nucleic Acids (DNA/RNA) and Membrane Components
The biological effects of this compound are also mediated by its direct interactions with fundamental cellular components.
Intercalation, Groove Binding, and Molecular Crowding Effects
While intercalation into the DNA double helix and binding to its grooves are known mechanisms for many planar aromatic molecules like quinolines, specific studies detailing these interactions for this compound are limited. However, the cellular environment is not a dilute solution but a crowded space filled with macromolecules. This "macromolecular crowding" can significantly influence molecular interactions. nih.gov
Research on the related compound 8-Quinolinol-5-Sulfonic Acid has shown that macromolecular crowding agents affect its acid dissociation constants and the stability of its metal complexes. researchgate.net Since the activity of many quinolines is dependent on metal chelation, this finding is highly significant. Crowding can enhance binding equilibria and enzymatic catalysis by reducing the effective volume available to molecules and limiting their diffusion. nih.gov For a compound like this compound, macromolecular crowding could potentially enhance its affinity for biological targets, including nucleic acids, by stabilizing weakly bound complexes. nih.gov
Membrane Permeability and Disruption Studies (In Vitro)
The ability of a compound to cross biological membranes is fundamental to its activity. For quinoline derivatives, this is a key aspect of their mechanism. As seen in Plasmodium, chloroquine (B1663885) diffuses across the membrane into the acidic digestive vacuole, where it is protonated and trapped. nih.gov This demonstrates a direct interaction with and passage through the membrane.
Furthermore, studies on the antifungal mechanisms of 8-hydroxyquinoline derivatives have provided direct evidence of membrane disruption. nih.gov Derivatives with sulfonic acid groups were found to compromise the functional integrity of the cytoplasmic membrane, likely by targeting ergosterol, a key component of fungal membranes. This interaction can lead to the formation of pores, loss of intracellular contents, and ultimately, cell death. nih.gov The specific lipophilicity and pKa value conferred by the piperidine group on this compound would be expected to modulate its ability to permeate and potentially disrupt cellular membranes. semanticscholar.org
Antioxidant and Radical Scavenging Mechanisms (In Vitro)
The antioxidant and radical scavenging properties of quinoline derivatives are a significant area of investigation, although direct studies on this compound are not extensively documented in the available literature. Research on structurally related compounds, particularly 8-amino-quinoline and quinolin-5-ylamine derivatives, provides insights into the potential mechanisms.
The primary method utilized in these studies is the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Studies on a series of novel 8-amino-quinoline derivatives combined with natural antioxidant acids, such as lipoic acid, caffeic acid, and ferulic acid, have been conducted. nih.gov In these studies, the caffeic acid derivatives of 8-amino-quinoline demonstrated good antioxidant activity, with radical scavenging percentages higher than caffeic acid alone at certain concentrations. nih.gov For instance, some of these derivatives showed significant scavenging potential when tested at concentrations of 50, 100, and 200 µM. nih.gov
Similarly, derivatives of quinolin-5-ylamine have been synthesized and evaluated for their antioxidant capacity using the DPPH method. growingscience.comresearchgate.net These studies revealed that all tested compounds exhibited some degree of DPPH radical scavenging activity. growingscience.com The presence of certain substituents, such as a methoxy (B1213986) group on the aromatic ring, was noted to enhance this activity, likely due to their electron-donating nature. researchgate.net The activity of these compounds was compared against the standard antioxidant Butylated Hydroxytoluene (BHT). growingscience.comresearchgate.net
While these findings relate to the core quinoline amine structure, the specific contribution of the piperidin-1-yl group at the 5-position of the quinoline ring in this compound to its antioxidant profile remains to be specifically elucidated through direct experimental testing. The piperidine moiety itself has been studied in other molecular contexts for its antioxidant potential. nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Quinolin-5-ylamine Derivatives This table presents data for related compounds to illustrate the antioxidant potential of the quinoline amine scaffold.
| Compound ID | Concentration (µg/mL) | Scavenging Effect (%) |
|---|---|---|
| 3a | 100 | 20.2 |
| 200 | 34.9 | |
| 3b | 100 | 21.4 |
| 200 | 39.5 | |
| 3c | 100 | 49.0 |
| 200 | 58.0 | |
| BHT (Standard) | 100 | 74.1 |
| 200 | 99.3 |
Source: Adapted from data in PDF of "Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives". researchgate.net
Autophagy Modulation Mechanisms (In Vitro)
Autophagy is a cellular process for degrading and recycling damaged organelles and protein aggregates, playing a critical role in cellular homeostasis. nih.gov The modulation of autophagy by quinoline-based compounds is an emerging area of interest in therapeutic research.
Specific research on a novel quinolin-8-yl-nicotinamide, identified as QN523, has shown that it can induce the expression of genes implicated in stress response and autophagy in pancreatic cancer cell lines. nih.govnih.gov Treatment with this compound led to a significant increase in the expression of key autophagy-related genes, including WIPI1, GABARAPL1, and MAP1LC3B. nih.govnih.gov This suggests that compounds containing the quinolin-8-yl scaffold can act as inducers of the autophagic pathway. The study identified this mechanism of action through a cytotoxicity-based phenotypic screen of a large library of small molecules. nih.govnih.gov
Conversely, other quinoline derivatives have been shown to disrupt autophagic flux, which can lead to cell death. nih.gov For example, the novel quinoline derivative DFIQ was found to promote apoptosis in non-small cell lung cancer (NSCLC) cells by interrupting the autophagy process, leading to the accumulation of dysfunctional components within the cell. nih.gov
While these studies highlight that the quinoline core is a viable scaffold for developing autophagy modulators, the specific role of this compound in either inducing or inhibiting autophagy has not been reported in the reviewed literature. Further investigation is required to determine its specific mechanistic action on the autophagic pathway.
Mechanistic Cytotoxicity Studies in Isolated Cell Lines (e.g., HepG2 viability, mechanistic pathways of cell death/proliferation, not clinical safety)
The cytotoxic effects of quinoline-based compounds against various cancer cell lines have been extensively studied, with a focus on elucidating the underlying molecular mechanisms of cell death and proliferation inhibition. The human liver cancer cell line, HepG2, is a common model for these in vitro assessments.
A recent study designed and synthesized a series of hybrids combining a quinolin-8-yloxy scaffold with cinnamide moieties and tested their cytotoxicity against HepG2 cells. nih.gov Many of these hybrids showed significant growth inhibition, with IC50 values ranging from 2.46 to 41.31 μM. nih.gov Further mechanistic investigation of the most potent hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e), revealed that its antiproliferative action was highly correlated with its ability to inhibit tubulin polymerization. nih.gov This compound also induced significant changes in the cell cycle distribution and provoked apoptotic cell death in HepG2 cells, which was confirmed by a substantial, 5.81-fold upregulation in the quantity of active caspase 9 compared to untreated cells. nih.gov The cytotoxic activity was assessed using the MTT assay. rsc.org
Another study investigated a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, and found it had cytotoxic effects against a panel of cancer cell lines, including HepG2, with an IC50 value of 3.3 µg/mL. nih.govresearchgate.net The mechanistic studies showed that BAPPN induced apoptosis by significantly increasing the protein expression of caspase-3 and the tumor suppressor p53. researchgate.net Concurrently, it was found to downregulate proteins associated with proliferation, such as vascular endothelial growth factor (VEGF), proliferating cell nuclear antigen (PCNA), and Ki67. researchgate.net
These studies underscore that compounds built upon the quinoline scaffold can induce cytotoxicity in cancer cell lines like HepG2 through multiple mechanistic pathways, including the induction of apoptosis via caspase activation and the inhibition of key proteins involved in cell proliferation. Although these studies were not performed on this compound itself, they provide a strong rationale for investigating its potential cytotoxic mechanisms.
Table 2: Mechanistic Cytotoxicity of a Quinoline-8-yloxy Hybrid (Compound 6e) in HepG2 Cells
| Parameter | Observation | Implied Mechanism |
|---|---|---|
| IC50 Value | Potent inhibition of cell growth | Cytotoxicity |
| Tubulin Polymerization | Significant inhibition | Disruption of microtubule dynamics |
| Cell Cycle | Altered distribution | Cell cycle arrest |
| Caspase 9 | 5.81-fold increase in activity | Induction of intrinsic apoptosis pathway |
Source: Adapted from "Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property". nih.gov
Potential Applications in Advanced Chemical and Material Science Research Fields
Development as Fluorescent Probes and Imaging Agents (In Vitro)
The inherent fluorescence of the quinoline (B57606) ring system makes 8-aminoquinoline (B160924) derivatives prime candidates for the development of fluorescent probes. crimsonpublishers.com The nitrogen atom of the amino group and the quinoline ring nitrogen create a bidentate chelation site, which can interact with metal ions, leading to significant changes in their photophysical properties. nih.gov
Derivatives of 8-aminoquinoline have been extensively investigated as chemosensors for various metal ions, with a particular emphasis on zinc(II) (Zn²⁺). nih.gov The binding of a metal ion to the 8-aminoquinoline scaffold often results in chelation-enhanced fluorescence (CHEF), where the fluorescence intensity is significantly increased. This "turn-on" response provides a clear signal for the presence of the target analyte.
The introduction of the piperidinyl group in 5-(Piperidin-1-yl)quinolin-8-amine could further refine its sensing capabilities. The electron-donating piperidinyl group can influence the ligand field strength and the stability of the resulting metal complex, potentially leading to enhanced selectivity and sensitivity for specific metal ions. By modifying the substituents on the 8-aminoquinoline core, researchers can fine-tune the sensor's affinity for different analytes.
Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Probes for Metal Ions
| Compound/Sensor | Target Analyte | Emission Change upon Binding | Reference |
| Dansyl-8-aminoquinoline (DAQ) | pH | Dual-responsive ranges | nih.gov |
| N,N′-bis(8-quinolyl)malondiamide | Cu(II), Co(II), Ni(II), Mn(II) | Fluorescence quenching | researchgate.net |
| 8-amidoquinoline derivatives | Zn(II) | Fluorescence enhancement | mdpi.com |
This table presents examples of related 8-aminoquinoline derivatives to illustrate the principles of fluorescent probe design.
The ability of quinoline-based probes to function in biological environments opens up avenues for their use in cellular imaging. crimsonpublishers.com Fluorescent probes that can selectively detect and visualize the distribution and concentration of specific analytes, such as metal ions or reactive oxygen species, within living cells are invaluable tools in biomedical research. nih.gov For instance, radioiodinated benzo[d]imidazole-quinoline derivatives have been evaluated for in vitro and in vivo imaging of platelet-derived growth factor receptor β (PDGFRβ). researchgate.net
Given the potential of This compound as a fluorescent chemosensor, it is plausible that it could be developed into a probe for in vitro cellular imaging. Its cell permeability, which would be influenced by the lipophilicity of the piperidinyl group, would be a critical factor. If the compound exhibits low cytotoxicity and can effectively cross cell membranes, it could be used to map the intracellular distribution of its target analyte.
Role in Catalysis and Organometallic Chemistry
The chelating nature of 8-aminoquinoline and its derivatives makes them excellent ligands for a variety of metal-catalyzed reactions. nih.gov The bidentate coordination to a metal center can create a stable and well-defined catalytic species.
Chiral derivatives of 8-aminoquinoline have been successfully employed as ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. nih.gov
The structure of This compound provides a platform for the development of new chiral ligands. The piperidinyl group itself can be chiral, or chiral substituents can be introduced elsewhere on the molecule. Such chiral ligands could be used to create metal complexes for a range of asymmetric transformations, leading to the synthesis of enantiomerically enriched products.
In addition to their role in metal catalysis, quinoline derivatives have been utilized in organocatalysis. For instance, a quinoline-based organocatalyst has been shown to be effective in the enantioselective synthesis of piperidines through intramolecular aza-Michael reactions. The basic nitrogen atoms in the quinoline and piperidinyl moieties of This compound could potentially act as catalytic sites in various organocatalytic transformations.
Applications in Sensing Technologies (e.g., electrochemical sensors, optical sensors)
The development of advanced sensing technologies relies on the creation of materials that can selectively and sensitively respond to the presence of specific analytes. The principles that make 8-aminoquinoline derivatives suitable for fluorescent probes also apply to their use in broader sensing technologies.
Optical sensors can be designed based on the changes in fluorescence or absorbance of This compound upon interaction with a target molecule. These sensors can be incorporated into various platforms, such as thin films or nanoparticles, for real-time monitoring.
Furthermore, the electrochemical properties of the quinoline ring system can be exploited in the design of electrochemical sensors. The oxidation or reduction potentials of the compound can be modulated by the binding of an analyte, providing an electrical signal for detection. For example, a disposable electrochemical sensor based on a poly-5-amino-1-naphthol modified electrode has been developed for the quantification of tyramine. nih.gov The electroactive nature of This compound suggests its potential use as a recognition element in similar electrochemical sensing platforms.
Research into Corrosion Inhibition Properties
The structural features of this compound, which include the nitrogen-rich quinoline and piperidine (B6355638) rings, suggest its potential as a corrosion inhibitor. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are known to be effective in protecting metals from corrosion by adsorbing onto the metal surface and forming a protective film. The lone pair electrons on the nitrogen atoms and the π-electrons of the quinoline ring system can facilitate this adsorption process onto the d-orbitals of metals.
While direct and extensive research on the corrosion inhibition properties of this compound is not widely published, studies on structurally similar compounds provide a strong basis for its potential in this application. For instance, a related derivative, 5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline (PPMQ), has been synthesized and evaluated as a corrosion inhibitor for carbon steel in acidic environments. researchgate.net This study demonstrated that the PPMQ molecule effectively inhibits corrosion, with its efficiency increasing with concentration. researchgate.net The inhibitive action was attributed to the adsorption of the molecule on the steel surface, a mechanism that is highly probable for this compound as well due to shared structural motifs.
Table 1: Comparison of Structural Features Relevant to Corrosion Inhibition
| Feature | This compound | 5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline (PPMQ) |
| Quinoline Core | Present | Present |
| Piperidine/Piperazine (B1678402) Ring | Piperidine | Piperazine |
| Amino Group | Primary amine at C8 | Not present |
| Other Functional Groups | None | Hydroxyl and Phenyl groups |
| Potential Adsorption Sites | Quinoline N, Piperidine N, Amino N, π-electrons | Quinoline N, Piperazine Ns, Hydroxyl O, π-electrons |
The presence of the 8-amino group in this compound could further enhance its corrosion inhibition properties compared to related structures without this feature. The additional nitrogen atom provides another potential coordination site for interaction with the metal surface, potentially leading to a more stable and effective protective layer. Further experimental studies are warranted to quantify the corrosion inhibition efficiency and to elucidate the precise adsorption mechanism of this specific compound.
Potential in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where quinoline derivatives have shown significant promise. nih.gov These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to construct complex and functional molecular architectures. Host-guest chemistry, a sub-discipline of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.gov
While specific studies detailing the supramolecular behavior of this compound are limited, the broader class of quinoline derivatives is known to form intricate supramolecular structures. These assemblies can exhibit interesting properties, such as forming channels in the solid state that can selectively bind small guest molecules. The design of such systems often relies on the predictable nature of hydrogen bonding and π-stacking interactions. The combination of a flat aromatic quinoline system and a non-planar, flexible piperidine ring in one molecule could lead to the formation of unique and potentially useful supramolecular architectures. Further research is needed to explore how this compound self-assembles and to investigate its potential as either a host or a guest molecule in complex systems.
Exploration in Organic Electronics and Photoactive Materials
The field of organic electronics utilizes carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these devices is critically dependent on the electronic and photophysical properties of the organic materials used. Quinoline derivatives have been extensively investigated for these applications due to their inherent electronic properties and high fluorescence quantum yields.
This compound has been identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs) with potential applications in electronic materials. bldpharm.com Specifically, it is described as an aggregation-induced emission (AIE) active organic monomer. bldpharm.com AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in OLEDs, as it can lead to high solid-state emission efficiency and prevent the common issue of aggregation-caused quenching.
The AIE activity of this compound likely arises from the restricted intramolecular rotation of the piperidine ring and the amino group when the molecules are packed in an aggregated state. This restriction of non-radiative decay pathways leads to an enhancement of the radiative decay, resulting in strong fluorescence.
Table 2: Potential Properties of this compound for Organic Electronics
| Property | Relevance to Organic Electronics |
| Aggregation-Induced Emission (AIE) | Enables high solid-state fluorescence efficiency, crucial for bright and efficient OLEDs. |
| Quinoline Core | Provides a rigid, electron-deficient aromatic system that can facilitate electron transport. |
| Amino and Piperidine Groups | Act as electron-donating groups, which can be used to tune the electronic energy levels (HOMO/LUMO) of the molecule. This tuning is essential for optimizing charge injection and transport in electronic devices. |
| Monomer for COFs | Allows for the construction of highly ordered, porous, and crystalline two- or three-dimensional networks. These frameworks can exhibit enhanced charge transport and photophysical properties compared to their amorphous counterparts. |
The potential to use this compound as a building block for AIE-active COFs opens up exciting possibilities for the development of new photoactive materials. These materials could find applications not only in OLEDs but also as fluorescent sensors, in bio-imaging, and potentially in organic solar cells where efficient light harvesting and charge separation are key. Further research into the synthesis and characterization of COFs derived from this monomer will be crucial to fully realize its potential in the field of organic electronics.
Future Directions and Emerging Research Avenues for 5 Piperidin 1 Yl Quinolin 8 Amine
Development of Innovative and Sustainable Synthetic Routes
The future of synthesizing 5-(Piperidin-1-yl)quinolin-8-amine and its derivatives lies in the adoption of green and sustainable chemistry principles. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions and the use of toxic reagents. nih.gov Modern approaches are shifting towards more environmentally friendly strategies.
Recent advancements in quinoline synthesis highlight the potential for innovative methods such as:
Photo-induced oxidative cyclization: This method utilizes light to drive the reaction, often without the need for a catalyst, reducing costs and environmental impact. sciencedaily.commdpi.com
Transition-metal-free protocols: Avoiding heavy metals is a key aspect of green chemistry. nih.gov Research into metal-free synthesis of quinolines is an active area. acs.org
Catalytic C-H bond activation: This strategy allows for the direct functionalization of the quinoline core, offering a more efficient and atom-economical approach. mdpi.com A cobalt-catalyzed cascade annulation using an 8-aminoquinoline (B160924) directing group has been reported for constructing γ-carbolinone motifs. acs.org
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses like the Skraup reaction. nih.gov
Povarov Reaction: This inverse-demand aza-Diels-Alder reaction provides a pathway to substituted 8-aminoquinolines from simple starting materials. rsc.org
Exploration of Novel Reactivity and Transformation Pathways
Understanding the reactivity of the this compound scaffold is crucial for unlocking its full potential. The quinoline nucleus can undergo various reactions, including electrophilic substitution at the 5- and 8-positions and nucleophilic addition at the 2- and 4-positions. numberanalytics.com The presence of the piperidinyl and amino groups introduces additional sites for chemical modification.
Future research should explore:
Skeletal Editing: Recent breakthroughs have demonstrated the ability to perform "skeletal editing" on quinolines, allowing for the rapid diversification of core ring structures. nih.gov Applying these techniques to this compound could lead to the discovery of entirely new classes of compounds.
Late-Stage Functionalization: Developing methods for the selective modification of the quinoline core in the later stages of synthesis is highly desirable for creating diverse libraries of analogs. nih.gov
Radical-Promoted Cyclizations: The use of radical reactions offers an alternative pathway for the synthesis and functionalization of quinoline derivatives. nih.gov
Multi-component Reactions: These reactions, where multiple starting materials combine in a single step, offer an efficient route to complex molecules and could be applied to generate novel derivatives of this compound. nih.gov
Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Advanced analytical techniques are indispensable for characterizing this compound and studying its interactions in real-time.
Key areas for future development include:
High-Resolution Mass Spectrometry: Time-of-flight (TOF) mass spectrometry can be used for the identification and structural elucidation of quinoline derivatives, with high mass accuracy helping to confirm molecular formulas. researchgate.netnih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules and can also be used to monitor chemical reactions in real-time. youtube.com
Fluorescence Spectroscopy: Quinoline derivatives often exhibit fluorescent properties, which can be harnessed for developing fluorescent probes. rsc.orgnanobioletters.comnih.govnih.govmdpi.com Future work could focus on developing probes based on this compound for the detection of specific ions or molecules. For instance, a quinoline-based fluorescent probe was developed for the selective detection and real-time monitoring of copper ions. rsc.org
Real-Time Imaging: The development of fluorescent probes based on this compound could enable real-time imaging of biological processes. For example, a quinoline-based probe has been used to monitor hypochlorous acid in a rheumatoid arthritis model. nih.gov
Expansion of High-Throughput Computational Screening and Machine Learning Approaches
Computational methods are revolutionizing drug discovery and materials science by enabling the rapid screening of vast chemical libraries and predicting molecular properties.
Future research in this area should focus on:
Generative Artificial Intelligence (AI): AI models, such as Medical Generative Adversarial Networks (MedGAN), can be trained to generate novel quinoline scaffolds with desired drug-like properties. azoai.com One study successfully used a refined MedGAN to generate 4,831 novel quinoline molecules. azoai.com
Machine Learning for Reactivity Prediction: Machine learning models can be developed to predict the reactive sites of molecules for electrophilic aromatic substitution with high accuracy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), can be used to analyze the structure-activity relationships of quinoline-based compounds and guide the design of more potent analogs. nih.gov
In Silico Pharmacokinetic Prediction: Computational tools can be used to predict the drug-like properties and bioavailability of newly designed compounds, helping to prioritize candidates for synthesis and further testing. nih.govacs.org
Identification of Undiscovered Mechanistic Pathways in Relevant Biological Systems (In Vitro)
While the biological activities of many 8-aminoquinolines are known, the precise mechanisms of action are often not fully understood. taylorandfrancis.com In vitro studies are crucial for elucidating these pathways.
Future research should aim to:
Elucidate Antimalarial Mechanisms: Although primaquine, an 8-aminoquinoline, is a known antimalarial, its exact mechanism is still under investigation. taylorandfrancis.com Some studies suggest it may interfere with the parasite's DNA and mitochondrial membranes. taylorandfrancis.com Other 8-aminoquinolines have been shown to inhibit hematin (B1673048) polymerization. nih.gov Further in vitro studies are needed to determine the specific mode of action of this compound.
Investigate Anticancer Activity: Substituted quinolines have shown antiproliferative activity in various tumor cell lines. nih.gov In vitro assays can be used to explore the potential of this compound to inhibit cancer cell growth and to identify its molecular targets. Studies on other substituted quinolines have investigated their effects on DNA synthesis, cell cycle, and apoptosis induction. nih.gov
Explore Neuroprotective Effects: Some 8-aminoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by acting as metal chelators and antioxidants. nih.govnih.gov In vitro models of oxidative stress can be used to evaluate the cytoprotective and antioxidant activity of this compound. nih.gov
Identify Novel Biological Targets: In vitro screening against a wide range of biological targets can help to identify previously unknown activities and therapeutic potentials for this compound.
New Paradigms in the Design of Functional Materials and Probes
The unique photophysical properties of the quinoline scaffold make it an excellent building block for functional materials and probes. numberanalytics.comrsc.org
Future research in this domain could explore:
Fluorescent Sensors: Quinoline derivatives have been successfully used to create fluorescent sensors for various metal ions, including zinc and copper. rsc.orgnanobioletters.comnih.gov The design of a sensor based on this compound could be tailored for specific analytes.
Coordination Polymers: The quinoline moiety can be incorporated into ligands for the synthesis of coordination polymers with interesting photoluminescent and magnetic properties. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Donor-π-acceptor molecules based on quinoline have been synthesized and investigated for their potential application in OLEDs. rsc.org
Smart Materials: The ability of some quinoline derivatives to exhibit reversible transformations in response to external stimuli, such as acid-base switching, opens up possibilities for the development of smart materials. rsc.org
Structure-Based Design Principles for Next-Generation Analogues
A deep understanding of structure-activity relationships (SAR) is fundamental for the rational design of next-generation analogs with improved properties. nih.gov
Key considerations for future design include:
Modifications of the Piperidinyl Group: Altering the substituent at the 5-position can significantly impact the biological activity and physical properties of the molecule.
Substitution on the Quinoline Ring: Introducing various substituents at different positions on the quinoline nucleus can modulate the compound's activity. For example, in the context of antimalarial 8-aminoquinolines, the presence of a 6-methoxy group has been shown to enhance activity. who.int
Hybrid Molecules: Combining the this compound scaffold with other pharmacophores can lead to multi-target ligands with enhanced efficacy. nih.govnih.govmdpi.com For example, hybrids of 8-aminoquinoline with natural antioxidants have been designed. nih.gov
Isosteric Replacement: Replacing parts of the molecule with isosteres can lead to compounds with similar biological activity but potentially improved pharmacokinetic profiles. nih.govmdpi.com
The exploration of these future research avenues will undoubtedly lead to a deeper understanding of this compound and pave the way for the development of novel compounds with significant scientific and potentially therapeutic value.
Synergistic Studies Combining Synthetic, Computational, and Mechanistic Approaches
The convergence of synthetic, computational, and mechanistic studies represents a powerful paradigm in modern chemical and biomedical research. This synergistic approach allows for a more rational and efficient investigation of lead compounds like this compound. By integrating these methodologies, researchers can move beyond serendipitous discovery to a more directed and predictive science.
The Triad of Modern Drug Discovery:
Synthetic Approaches: The ability to synthesize this compound and its analogues is fundamental. Modern synthetic methods, including microwave-assisted synthesis, allow for the rapid generation of a library of related compounds. nih.gov This enables the systematic exploration of the chemical space around the core scaffold to establish structure-activity relationships (SAR). For instance, modifications to the piperidine (B6355638) ring or substitutions on the quinoline core can be readily achieved.
Computational Approaches: In silico methods, such as molecular docking and quantum chemical calculations, provide invaluable insights into the potential interactions of this compound with biological targets. nih.gov These computational tools can predict binding affinities, identify key interacting residues in a protein's active site, and calculate physicochemical properties that are crucial for drug-likeness. This predictive power helps to prioritize which derivatives to synthesize, saving time and resources.
Mechanistic Approaches: These studies aim to elucidate the precise biological mechanism of action. For a compound like this compound, this could involve a variety of biochemical and cellular assays. For example, if the compound is investigated as an enzyme inhibitor, mechanistic studies would involve enzyme kinetics to determine the mode of inhibition. nih.gov If it is being explored for its anti-cancer properties, studies might focus on its effects on cell cycle, apoptosis, or specific signaling pathways.
A Hypothetical Synergistic Study on this compound as a Kinase Inhibitor:
To illustrate how these approaches can be integrated, consider a hypothetical research program to investigate this compound as a potential inhibitor of a specific protein kinase involved in cancer.
Initial Computational Screening: The study would begin with molecular docking simulations of this compound into the ATP-binding site of the target kinase. These simulations would predict the binding pose and estimate the binding energy.
Guided Synthesis of Analogues: Based on the initial docking results, a series of analogues would be designed to optimize the interaction with the kinase. For example, if the model shows a pocket that could accommodate a larger group, analogues with substituted piperidine rings could be synthesized.
In Vitro Mechanistic Validation: The synthesized compounds would then be tested in in vitro kinase assays to determine their inhibitory activity (IC50 values). The most potent compounds would be further studied to determine their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Iterative Refinement: The experimental data from the in vitro assays would be used to refine the computational models. This iterative cycle of prediction, synthesis, and testing allows for the rapid optimization of the lead compound.
Conceptual Data from a Synergistic Study:
The following interactive table illustrates the type of data that would be generated in such a synergistic study. The table includes the compound structure, predicted binding energy from computational studies, the synthetic yield, and the experimentally determined IC50 value from mechanistic studies.
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Synthetic Yield (%) | IC50 (nM) |
| This compound | -8.5 | 75 | 500 | |
| Analogue 1 (4-methylpiperidine) | -9.2 | 68 | 150 | |
| Analogue 2 (4-fluoropiperidine) | -9.5 | 71 | 80 | |
| Analogue 3 (piperidine replaced with morpholine) | -7.8 | 80 | >1000 |
This integrated approach ensures that the research is driven by hypotheses that are continuously tested and refined through a feedback loop between computational prediction and experimental validation. The future of research on this compound and other promising molecules will undoubtedly rely on such synergistic strategies to accelerate the discovery and development of new technologies and therapies.
Q & A
Q. What are the standard synthetic routes for 5-(Piperidin-1-yl)quinolin-8-amine, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling piperidine with halogenated quinoline precursors (e.g., 5-bromoquinolin-8-amine) under nucleophilic substitution conditions. Traditional methods use refluxing organic solvents like acetone with a base (e.g., K₂CO₃) . Microwave-assisted synthesis is a modern alternative that reduces reaction time and improves yield by enhancing thermal efficiency . Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts to improve regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature control : Microwave irradiation at 100–150°C for 30–60 minutes .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on quinoline (aromatic δ 7.5–9.0 ppm) and piperidine (aliphatic δ 1.5–3.0 ppm) environments. Coupling constants confirm substituent positions .
- HPLC-MS : Verify molecular weight (C₁₄H₁₇N₃, MW 227.31) and purity (>95% by area normalization) .
- X-ray crystallography : Resolve tautomeric forms (e.g., amine vs. imine configurations) in solid-state structures .
Q. How can researchers design experiments to assess the antimicrobial or anticancer activity of quinoline derivatives like this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only controls.
- Dose-response curves : Use logarithmic concentration ranges (0.1–100 µM) to establish efficacy thresholds .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data for this compound across different studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) .
- Structural analogs : Synthesize derivatives with modified piperidine/quinoline groups to isolate contributing factors .
- Target validation : Use siRNA knockdown or CRISPR-edited models to confirm receptor specificity (e.g., dopamine D3 vs. D2) .
Q. How can computational modeling predict the interaction of this compound with biological targets like dopamine receptors?
- Docking simulations : Software like AutoDock Vina models ligand-receptor binding using crystal structures (e.g., PDB ID 3PBL for D3 receptors) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Ser192 in D3 receptors) .
- QSAR : Corrogate electronic (HOMO/LUMO) and steric (LogP) parameters with experimental IC₅₀ values .
Q. What factorial design approaches are effective in optimizing the synthesis and biological evaluation of quinoline derivatives?
- Full factorial design : Vary factors like temperature (80–120°C), solvent polarity (DMF vs. acetone), and catalyst loading (0–5 mol%) to identify optimal conditions .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., microwave power vs. yield) .
- Taguchi arrays : Prioritize critical parameters (e.g., reaction time > solvent choice) for scalable synthesis .
Q. What green chemistry methodologies can be applied to synthesize this compound with reduced environmental impact?
- Solvent-free synthesis : Use ball-milling or neat conditions under microwave irradiation .
- Biocatalysis : Employ lipases or transaminases for enantioselective amination steps .
- Waste minimization : Recover piperidine via acid-base extraction and recycle catalysts (e.g., magnetic Fe₃O₄ nanoparticles) .
Q. How do structural modifications at the quinoline or piperidine rings influence the selectivity of this compound for specific receptor subtypes?
- Piperidine substitution : N-Methylation reduces basicity, altering binding to cationic pockets in glutamate receptors .
- Quinoline halogenation : Electron-withdrawing groups (e.g., Cl at C₅) enhance π-stacking with aromatic residues in kinase targets .
- Spacer length : Pentanamide linkers (vs. ethyl) improve D3/D2 selectivity by 15-fold in dopamine receptor ligands .
Q. What are the best practices for integrating theoretical frameworks with experimental data when studying the pharmacological mechanisms of quinoline derivatives?
- Hypothesis-driven design : Start with receptor-ligand interaction hypotheses (e.g., competitive inhibition) before testing .
- Iterative refinement : Use computational predictions to guide synthetic priorities (e.g., prioritizing piperazine over morpholine analogs) .
- Multi-omics integration : Combine transcriptomic data (e.g., RNA-seq) with molecular docking to map off-target effects .
Q. How can advanced NMR techniques (e.g., 2D experiments) elucidate dynamic molecular behavior or tautomeric forms of this compound under physiological conditions?
- NOESY/ROESY : Detect through-space interactions between piperidine protons and quinoline C8-NH₂ to confirm tautomerization .
- Variable-temperature NMR : Monitor shifts in amine proton signals (δ 5.0–6.0 ppm) to assess hydrogen-bonding dynamics .
- ¹⁵N-labeling : Trace nitrogen environments in piperidine/quinoline rings to resolve metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
